molecular formula C9H8INO5 B14279739 2-Iodo-6-(methoxymethoxy)-3-nitrobenzaldehyde CAS No. 139277-46-6

2-Iodo-6-(methoxymethoxy)-3-nitrobenzaldehyde

Katalognummer: B14279739
CAS-Nummer: 139277-46-6
Molekulargewicht: 337.07 g/mol
InChI-Schlüssel: NQWRAJMSDSGLTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-6-(methoxymethoxy)-3-nitrobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of an iodine atom, a methoxymethoxy group, and a nitro group attached to a benzaldehyde core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-(methoxymethoxy)-3-nitrobenzaldehyde typically involves multiple steps. One common method starts with the iodination of a suitable benzaldehyde derivative, followed by the introduction of the methoxymethoxy group and the nitro group through nitration reactions. The reaction conditions often require the use of strong acids, bases, and oxidizing agents to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-6-(methoxymethoxy)-3-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: 2-Iodo-6-(methoxymethoxy)-3-nitrobenzoic acid.

    Reduction: 2-Iodo-6-(methoxymethoxy)-3-aminobenzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Iodo-6-(methoxymethoxy)-3-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Iodo-6-(methoxymethoxy)-3-nitrobenzaldehyde depends on the specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The presence of the nitro group can facilitate electron transfer reactions, while the iodine atom can participate in halogen bonding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Iodo-6-methoxy-4-nitroaniline: Similar structure but with an aniline group instead of an aldehyde group.

    2-Iodo-6-methoxyaniline: Lacks the nitro group and has an aniline group.

    2-Iodo-6-methoxyphenol: Contains a phenol group instead of an aldehyde group.

Uniqueness

2-Iodo-6-(methoxymethoxy)-3-nitrobenzaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the methoxymethoxy group can influence the compound’s solubility and stability, making it suitable for specific research and industrial purposes.

Eigenschaften

CAS-Nummer

139277-46-6

Molekularformel

C9H8INO5

Molekulargewicht

337.07 g/mol

IUPAC-Name

2-iodo-6-(methoxymethoxy)-3-nitrobenzaldehyde

InChI

InChI=1S/C9H8INO5/c1-15-5-16-8-3-2-7(11(13)14)9(10)6(8)4-12/h2-4H,5H2,1H3

InChI-Schlüssel

NQWRAJMSDSGLTE-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=C(C(=C(C=C1)[N+](=O)[O-])I)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.